
N-(3,5-dimethylphenyl)-3-tosylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Herbicide Development : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar to N-(3,5-dimethylphenyl)-3-tosylpropanamide, has been identified as a herbicide active on annual and perennial grasses. This compound shows potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Soil Transformation Studies : Another research explored the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil. This compound readily transforms in soil, creating products through initial cyclization and subsequent hydrolysis processes. The transformation rate is influenced by soil temperature and type (Yih, Swithenbank, & McRae, 1970).
Anticancer Potential : A study on N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, which are structurally similar, demonstrated moderate to high antibacterial activity and good inhibition of α-glucosidase enzyme. This suggests potential pharmacological applications, including in anticancer treatments (Abbasi et al., 2016).
Neurological Applications : Research on dimethyl sulfoxide, a solvent used in neuroscience, revealed its ability to inhibit glutamate responses in hippocampal neurons. This indicates potential applications in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Synthesis and Characterization : The preparation and characterization of new tosyl derivatives of 2-iodylaniline and 2-iodylphenol were explored, indicating the utility of these compounds in chemical synthesis and analysis (Mailyan et al., 2009).
Chemosensitivity Testing : In gastric cancer research, the MTT chemosensitivity test, using compounds including dimethylphenyl derivatives, was found useful in predicting patient responses to chemotherapy, aiding in drug selection (Nakamura et al., 2006).
作用機序
Target of Action
Compounds with similar structures have been found to interact with proteins like tyrosine-protein kinase syk . This protein plays a crucial role in immune cell signaling, and its inhibition can lead to various biological effects.
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
Compounds with similar structures have been implicated in the wnt/β-catenin pathway, which regulates a wide range of cellular functions and whose dysregulation is associated with the development of cancer .
Result of Action
Based on its potential interaction with proteins like tyrosine-protein kinase syk, it could potentially modulate immune cell signaling and have effects on cellular proliferation, differentiation, and survival .
Action Environment
The action, efficacy, and stability of N-(3,5-dimethylphenyl)-3-tosylpropanamide can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s efficacy could be affected by the expression levels and accessibility of its target proteins within different cell types .
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-4-6-17(7-5-13)23(21,22)9-8-18(20)19-16-11-14(2)10-15(3)12-16/h4-7,10-12H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPFJASEFBPNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2874788.png)
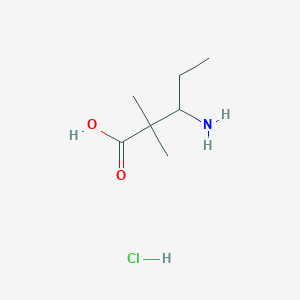
![1-[(2-Chloroacetyl)amino]-3-(2,4-dichlorophenyl)urea](/img/structure/B2874793.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2874794.png)
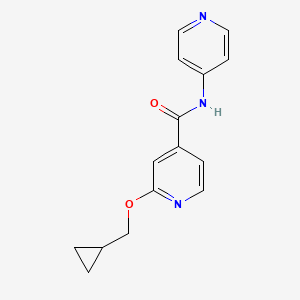
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2874798.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2874800.png)
![N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2874801.png)
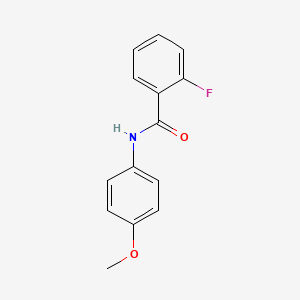
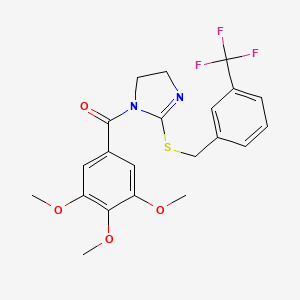
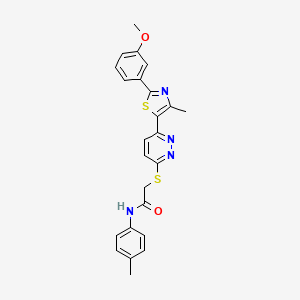
![1-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2874807.png)
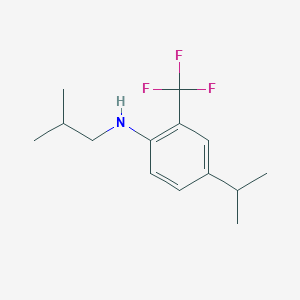
![3-methyl-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2874810.png)
